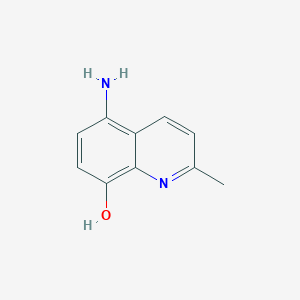

5-amino-2-methylquinolin-8-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-methylquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-2-3-7-8(11)4-5-9(13)10(7)12-6/h2-5,13H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOFWZGKLRGLPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 5-Amino-2-methylquinolin-8-ol

Chemical Architecture, Synthetic Pathways, and Chelation Dynamics

Executive Summary

This technical guide provides a comprehensive analysis of 5-amino-2-methylquinolin-8-ol (also known as 5-amino-8-hydroxyquinaldine). A derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold, this compound integrates three critical functional domains: a bidentate chelating site (

While the parent 8-HQ is a ubiquitous chelator, the 2-methyl variant introduces steric hindrance that alters metal selectivity—most notably destabilizing octahedral complexes with small central ions like Al(III). Simultaneously, the 5-amino group serves as a gateway for derivatization, enabling the synthesis of advanced neuroprotective agents, azo dyes, and fluorescent sensors. This guide details its physicochemical properties, validated synthetic protocols, and application logic in drug discovery.

Chemical Architecture & Physicochemical Properties[1]

Structural Analysis

The molecule consists of a fused pyridine and benzene ring (quinoline) with three substituents defining its reactivity:

-

Position 8 (-OH): A phenolic hydroxyl group (pKa

9.8). -

Position 1 (N): A pyridinic nitrogen (pKa

5.0). -

Position 2 (-CH

): A methyl group adjacent to the nitrogen. This provides steric hindrance , preventing the formation of saturated octahedral complexes (e.g., Al(L) -

Position 5 (-NH

): An exocyclic amine. This group is electron-donating, increasing the basicity of the ring nitrogen and the electron density of the phenolate oxygen, thereby increasing the stability constants (

Key Properties Table

| Property | Value / Characteristic | Context |

| IUPAC Name | This compound | Systematic nomenclature |

| Molecular Formula | C | MW: 174.20 g/mol |

| Solubility | Soluble in EtOH, DMSO, dilute acid; Insoluble in H | Amphoteric nature allows pH-dependent solubility.[1] |

| pKa (Est.) | pKa | Values shifted relative to 8-HQ due to electron-donating -NH |

| Chelation Mode | Bidentate ( | Forms 1:1 or 1:2 complexes with divalent metals (Zn, Cu). |

| Fluorescence | Weakly fluorescent (Quenched by amine) | Derivatization (e.g., amidation) often restores fluorescence. |

Synthetic Pathways: The Nitration-Reduction Sequence[3]

The synthesis of this compound typically follows a two-stage workflow starting from commercially available 2-methyl-8-quinolinol (8-hydroxyquinaldine).

Reaction Logic

-

Electrophilic Aromatic Substitution (Nitration): The 8-hydroxy group directs the incoming nitro group to the para position (Position 5). The 2-methyl group does not interfere electronically with this position.

-

Reduction: The nitro group is reduced to the primary amine using catalytic hydrogenation or chemical reductants (Sn/HCl or Sodium Dithionite).

Synthetic Workflow Diagram (Graphviz)

Figure 1: Step-wise synthesis from 8-hydroxyquinaldine. The pathway ensures regioselectivity at the 5-position.

Chelation Dynamics & The "Steric Effect"

The defining feature of this molecule compared to standard 8-hydroxyquinoline is the 2-methyl group .

The Aluminium Anomaly

Standard 8-hydroxyquinoline forms a stable, insoluble precipitate with Aluminum(III) (Al(Q)

-

Mechanism: The methyl group adjacent to the nitrogen creates a steric clash when three ligands attempt to fit around the small Al

ion in an octahedral geometry. -

Utility: This property allows researchers to use this compound to selectively chelate transition metals like Zn

or Cu

Metal Binding Workflow

Figure 2: Chelation mechanism. The ligand requires deprotonation of the phenol to form the active monoanionic species.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol is adapted from standard reduction procedures for nitro-quinolines.

Reagents:

-

5-Nitro-2-methyl-8-quinolinol (prepared via nitration of 8-hydroxyquinaldine).

-

Sodium Dithionite (Na

S -

Ethanol, HCl (conc), Sodium Hydroxide.

Procedure:

-

Dissolution: Suspend 10 mmol of 5-nitro-2-methyl-8-quinolinol in 50 mL of Ethanol.

-

Reduction:

-

Method A (Dithionite): Add saturated aqueous Na

S -

Method B (Sn/HCl): Add 30 mmol SnCl

dissolved in conc. HCl. Reflux for 2 hours.

-

-

Neutralization: Cool the mixture. If using acid reduction, neutralize carefully with NaOH to pH ~7-8 to precipitate the free amine.

-

Isolation: Filter the precipitate. Recrystallize from ethanol/water.

-

Validation: Verify via

H-NMR. Look for the disappearance of the nitro-shifted aromatic protons and the appearance of the broad -NH

Protocol B: Potentiometric Titration (pKa Determination)

To determine the precise dissociation constants for drug development applications:

-

Setup: Prepare a 1 mM solution of the compound in 50% v/v Methanol/Water (to ensure solubility).

-

Titrant: 0.1 M NaOH (standardized).

-

Measurement: Monitor pH vs. Volume of base added.

-

Analysis: Identify inflection points.

-

First inflection: Neutralization of the protonated pyridine/amine.

-

Second inflection: Deprotonation of the phenolic hydroxyl.

-

Applications in Drug Discovery

Neuroprotection (Alzheimer's & Parkinson's)

The 5-amino derivative is a scaffold for "Multi-Target Directed Ligands" (MTDLs).

-

Metal Chelation: Removes excess Cu/Zn/Fe from the brain, reducing oxidative stress (Fenton chemistry).

-

MAO Inhibition: Derivatizing the 5-amino group with propargyl moieties (similar to the drug Rasagiline) creates dual-action compounds that chelate metals AND inhibit Monoamine Oxidase B (MAO-B).

Antibacterial/Antifungal

Like its parent Clioquinol, the 2-methyl derivative exhibits antimicrobial activity by transporting metal ions across bacterial membranes, disrupting cellular metabolism. The 2-methyl group often alters the lipophilicity (LogP), potentially improving membrane permeability compared to the non-methylated analog.

References

-

Synthesis of 8-HQ Derivatives:Mijin, D. Z., et al. (2018). Synthesis of azo dyes based on 8-hydroxyquinoline.

-

Metal Chelation & Steric Effects:Irving, H., & Rossotti, H. (1954). The stabilities of some metal complexes of 8-hydroxyquinoline and related substances. (Foundational text on the 2-methyl steric hindrance).

-

Biological Activity of 5-Amino-8-HQ: Cherdtrakulkiat, R., et al. (2016).[2] 5-Amino-8-hydroxyquinoline derivatives: Synthesis and biological evaluation.

-

Neuroprotective Applications:Youdim, M. B. H., et al. (2004). Novel bifunctional drugs targeting monoamine oxidase inhibition and iron chelation as an approach to neuroprotection in Parkinson's disease.

-

General Properties (PubChem)

Sources

Methodological & Application

Application Note: Standardized Protocol for Antibacterial Evaluation of Quinoline Derivatives

Introduction & Scope

Quinoline scaffolds are pharmacophores of immense historical and modern significance, forming the backbone of antimalarials (Quinine) and broad-spectrum antibiotics (Fluoroquinolones). However, newly synthesized quinoline derivatives often present a specific challenge in bioassays: lipophilicity .

Unlike commercial hydrophilic antibiotics, synthetic quinoline derivatives frequently exhibit poor water solubility. Standard protocols often fail because the compound precipitates in the aqueous growth medium, leading to "false negatives" (compound not reaching the bacteria) or "false positives" (precipitate suffocating the bacteria).

This Application Note provides a robust, validated workflow specifically designed for hydrophobic quinoline derivatives . It moves beyond simple screening to establish quantitative pharmacokinetic parameters (MIC/MBC) using CLSI-compliant methodologies modified for solubility constraints.

Key Mechanistic Targets

-

DNA Gyrase / Topoisomerase IV: The classic target for fluoroquinolones.

-

ATP Synthase: Emerging target for diarylquinolines (e.g., Bedaquiline).

-

Membrane Disruption: Common in cationic quinoline amphiphiles.

Pre-Analytical Phase: Compound & Strain Preparation

Compound Solubilization (The Critical Variable)

Most variability in quinoline testing stems from improper solvation.

-

Primary Solvent: Dimethyl Sulfoxide (DMSO).[1][2] It is the universal solvent for organic synthesis but is toxic to bacteria at high concentrations.

-

Constraint: The final concentration of DMSO in the bacterial well must be ≤ 2.0% (v/v) to avoid solvent-induced inhibition.

Protocol:

-

Prepare a Stock Solution at 100× the highest desired test concentration (e.g., if testing up to 128 µg/mL, prepare a 12.8 mg/mL stock).

-

Visual Check: Vortex for 2 minutes. If the solution is cloudy, sonicate at 40kHz for 10 minutes.

-

Sterilization: Do not autoclave. Pass through a 0.22 µm PTFE (hydrophobic) syringe filter.

Bacterial Strain Selection

Use ATCC reference strains to ensure reproducibility.

| Organism Type | Species | Strain ID | Rationale |

| Gram-Positive | Staphylococcus aureus | ATCC 29213 | Standard QC strain; representative of skin/soft tissue infections. |

| Gram-Positive | Bacillus subtilis | ATCC 6633 | Model organism; highly susceptible to cell wall agents. |

| Gram-Negative | Escherichia coli | ATCC 25922 | The "Gold Standard" Gram-negative reference. |

| Gram-Negative | Pseudomonas aeruginosa | ATCC 27853 | Critical for testing efflux pump susceptibility (common resistance mechanism against quinolines). |

Primary Screening: Agar Well Diffusion

Why not Disc Diffusion? Paper discs often trap lipophilic compounds, preventing diffusion into the agar. The Agar Well method allows direct contact between the solubilized compound and the agar matrix, enhancing diffusion.

Workflow Diagram

Caption: Figure 1.[3] Optimized Agar Well Diffusion workflow for lipophilic synthetic compounds.

Protocol Steps

-

Media: Pour 25 mL of molten Mueller-Hinton Agar (MHA) into 90mm Petri dishes. Allow to solidify.

-

Inoculum: Adjust bacterial suspension to 0.5 McFarland Standard (

CFU/mL). -

Seeding: Dip a sterile cotton swab into the inoculum and streak the entire agar surface three times (rotating 60° each time) to ensure a confluent lawn.

-

Wells: Use a sterile 6mm cork borer to punch wells. Remove agar plugs with a sterile needle.

-

Loading:

-

Test: 50 µL of Quinoline derivative (100 µg/mL).

-

Positive Control: Ciprofloxacin (5 µg/mL).

-

Solvent Control: 2% DMSO in sterile water (Must show NO zone).

-

-

Incubation: Upright at 37°C for 24 hours.

-

Analysis: Measure diameter of clear zone (mm).

-

Interpretation: Zone > 10mm indicates potential activity warranting MIC testing.

-

Quantitative Assessment: Broth Microdilution (MIC)

This is the standard of truth (CLSI M07-A10). It determines the Minimum Inhibitory Concentration (MIC).[3][4][5][6][7][8][9][10]

Challenge: Quinolines are often colored (yellow/orange), interfering with optical density (OD600) readings. Solution: Use Resazurin (Alamar Blue) as a metabolic indicator.

Plate Layout & Logic

Caption: Figure 2. Resazurin-modified Broth Microdilution workflow for colored quinoline derivatives.

Detailed Protocol

-

Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Preparation:

-

Dispense 100 µL CAMHB into columns 1-12 of a 96-well plate.

-

Add 100 µL of compound stock to Column 1.

-

Perform serial 2-fold dilutions from Column 1 to 10 (transfer 100 µL, mix, transfer). Discard 100 µL from Column 10.

-

Column 11 (Growth Control): Bacteria + Broth + DMSO (no drug).

-

Column 12 (Sterility Control): Broth only.

-

-

Inoculation: Add 100 µL of adjusted bacterial suspension (

CFU/mL) to wells 1-11. Final volume = 200 µL. Final bacterial load = -

Readout (The Resazurin Modification):

-

After 20 hours incubation, add 30 µL of 0.015% Resazurin sodium solution to all wells.

-

Incubate for 2–4 hours.

-

MIC Definition: The lowest concentration that remains BLUE (non-fluorescent). Pink indicates viable bacteria reducing the dye.[8]

-

Confirmatory Assays: MBC & Time-Kill

Minimum Bactericidal Concentration (MBC)

MIC measures inhibition; MBC measures killing.[7]

-

Identify the MIC well and all wells with higher concentrations (clear/blue wells).

-

Pipette 10 µL from each of these wells onto a fresh MHA plate.

-

Incubate for 24 hours.

-

MBC Definition: The lowest concentration producing

reduction in CFU (fewer than 5 colonies usually). -

Ratio: If MBC/MIC

, the quinoline is Bactericidal . If > 4, it is Bacteriostatic .

Time-Kill Kinetics (Mechanism of Action)

Determines if the killing is time-dependent or concentration-dependent.

-

Prepare tubes with compound at

MIC and -

Inoculate with

CFU/mL. -

Aliquot samples at 0, 2, 4, 8, and 24 hours.

-

Perform serial dilutions and plate count (CFU/mL).

-

Plot: Log10 CFU/mL vs. Time.

Data Interpretation & SAR Analysis

When analyzing your quinoline library, look for these Structure-Activity Relationship (SAR) trends:

-

Position 1 (Nitrogen): Alkylation often reduces activity unless it's part of a specific cationic amphiphile design.

-

Position 3 (Carboxyl): Essential for DNA gyrase binding (in fluoroquinolone-like derivatives).

-

Position 8: Substitutions here (e.g., Methoxy) often improve activity against anaerobes and reduce efflux pump recognition.

-

Hydrophobicity (LogP):

-

LogP < 1: Poor membrane penetration.

-

LogP > 5: Trapped in membranes, poor bioavailability, precipitation issues in media.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Wells | Compound solubility limit exceeded in aqueous broth. | Reduce max concentration. Ensure DMSO is premixed thoroughly. Use β-cyclodextrin as a carrier if necessary. |

| Growth in Sterility Control | Contaminated media or technique. | Discard media. Autoclave fresh batch. Work strictly in Biosafety Cabinet. |

| DMSO Control Shows Inhibition | DMSO % > 2.5%. | Recalculate dilutions. Ensure final DMSO is < 2%. |

| Inconsistent MICs | Inoculum size variation. | Use a spectrophotometer for McFarland adjustment, not just visual estimation. |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[11] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

-

Swebocki, T., et al. (2023).[7][9] "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution." Protocols.io.[7]

-

Palomino, J.C., et al. (2002).[8] "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis."[8] Antimicrobial Agents and Chemotherapy.

-

Wanigasekara, D., et al. (2021).[2][3] "Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains." University of Sri Jayewardenepura.

-

Khedkar, et al. (2021).[3] "Antibacterial Properties of Quinoline Derivatives: A Mini-Review." Biointerface Research in Applied Chemistry.

Sources

- 1. Bacterial tolerance of 100% dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays of Natural Products | Proceedings of International Forestry and Environment Symposium [journals.sjp.ac.lk]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. protocols.io [protocols.io]

- 8. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]

- 9. ispub.com [ispub.com]

- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

Application Notes and Protocols for the Analytical Detection of 5-amino-2-methylquinolin-8-ol

Introduction: The Analytical Imperative for 5-amino-2-methylquinolin-8-ol

This compound is a substituted quinoline derivative. The quinoline ring system is a foundational scaffold in medicinal chemistry and drug development, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise substitution of an amino group at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 8-position creates a molecule with specific physicochemical properties that necessitate robust and reliable analytical methods for its detection and quantification.

Accurate measurement of this compound is critical across various stages of the pharmaceutical pipeline, from synthesis and formulation to pharmacokinetic and metabolism studies. This guide provides detailed protocols and application notes for three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Electrochemical Analysis. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure both technical accuracy and practical applicability.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation and Quantification

HPLC is the premier technique for the analysis of this compound due to its high resolution, sensitivity, and specificity. Reversed-phase chromatography is the method of choice, leveraging the compound's moderate polarity for effective separation from impurities and metabolites.

Expertise & Rationale: Why Reversed-Phase HPLC?

The combination of the aromatic quinoline core and the polar amino and hydroxyl groups gives this compound a balanced polarity, making it an ideal candidate for reversed-phase chromatography. A C18 (octadecylsilyl) stationary phase provides a nonpolar surface that interacts with the quinoline ring system via hydrophobic interactions. The mobile phase, typically a mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer, is used to elute the compound. By precisely controlling the solvent gradient and pH, a sharp, symmetrical peak can be achieved, ensuring accurate quantification.

Workflow for HPLC Analysis

Caption: General workflow for the HPLC analysis of this compound.

Protocol 1.1: HPLC with UV Detection

This protocol is suitable for routine quantification in relatively clean sample matrices.

A. Instrumentation and Consumables:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

-

HPLC grade acetonitrile (MeCN) and water.

-

Formic acid (FA) or Phosphoric acid (H₃PO₄), analytical grade.

-

Syringe filters (0.45 µm, PTFE or nylon).

B. Reagent Preparation:

-

Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time stability.

-

Mobile Phase B (Organic): Acetonitrile.

-

Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

C. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic: 70% A / 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | ~240 nm (Verify with UV scan)[3] |

| Run Time | 10 minutes |

D. Procedure:

-

Prepare a 1 mg/mL stock solution of this compound standard in the sample diluent.

-

Generate a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

-

Prepare unknown samples by dissolving them in the diluent to an expected concentration within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.

-

Equilibrate the HPLC system with the mobile phase for at least 20 minutes or until a stable baseline is achieved.

-

Inject the calibration standards followed by the unknown samples.

-

Integrate the peak area of this compound.

-

Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the unknown samples using the linear regression equation of the curve.

Protocol 1.2: HPLC with Mass Spectrometry (MS) Detection

For enhanced sensitivity and selectivity, especially in complex matrices like plasma or tissue extracts, coupling HPLC with a mass spectrometer is recommended.

A. Rationale for MS Detection: MS detection provides mass-to-charge ratio (m/z) information, which is highly specific to the analyte. This allows for unambiguous identification and quantification even in the presence of co-eluting impurities. For this method, phosphoric acid must be replaced with a volatile acid like formic acid, which is compatible with the MS ion source.[4][5]

B. Instrumentation:

-

LC-MS/MS system (e.g., Triple Quadrupole or TOF).

-

Electrospray Ionization (ESI) source.

C. Reagent Preparation:

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

-

Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

D. Chromatographic and MS Conditions:

| Parameter | Condition |

| HPLC | |

| Column | C18, 2.1 x 100 mm, 3 µm |

| Mobile Phase | Gradient: 5% to 95% B over 8 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | ESI Positive |

| Precursor Ion (Q1) | [M+H]⁺ = 175.08 (Calculated for C₁₀H₁₀N₂O) |

| Product Ion (Q3) | To be determined by infusion and fragmentation analysis |

| Capillary Voltage | ~3.5 kV |

| Gas Temperature | ~350 °C |

E. Procedure:

-

Follow the sample and standard preparation steps from Protocol 1.1.

-

Optimize MS parameters by infusing a standard solution of this compound to determine the optimal precursor and product ions for Selected Reaction Monitoring (SRM).

-

Set up the LC-MS/MS method with the optimized parameters.

-

Analyze the samples as described in the HPLC-UV protocol. Quantification is based on the peak area of the specific SRM transition.

Spectroscopic Analysis

Spectroscopic methods offer a rapid and straightforward approach for the quantification of this compound in pure form or in simple formulations.

Workflow for Spectroscopic Analysis

Caption: General workflow for UV-Visible spectroscopic analysis.

Protocol 2.1: UV-Visible Spectrophotometry

A. Principle: This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. The quinoline ring system contains chromophores that absorb light in the UV-Vis region.

B. Instrumentation and Consumables:

-

Dual-beam UV-Vis spectrophotometer.

-

Matched quartz cuvettes (1 cm path length).

-

Methanol or Ethanol, spectroscopic grade.

C. Procedure:

-

Prepare a 100 µg/mL stock solution of this compound in methanol.

-

Perform a wavelength scan from 400 nm to 200 nm on a mid-range concentration standard (e.g., 10 µg/mL) to determine the wavelength of maximum absorbance (λmax).

-

Prepare a set of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL) from the stock solution.

-

Set the spectrophotometer to the predetermined λmax.

-

Zero the instrument using a quartz cuvette filled with methanol (the blank).

-

Measure the absorbance of each calibration standard and the unknown sample solutions.

-

Construct a calibration curve of absorbance versus concentration to determine the concentration of the unknown.

Electrochemical Analysis

Electrochemical methods can provide high sensitivity and are particularly useful for studying the redox properties of this compound.[6] Techniques like differential pulse voltammetry (DPV) are well-suited for quantitative analysis.

Protocol 3.1: Differential Pulse Voltammetry (DPV)

A. Principle: DPV measures the current response to a series of regular voltage pulses superimposed on a linear voltage sweep. The amino and hydroxyl groups on the quinoline ring are electroactive and can be oxidized at a specific potential. The resulting peak current is proportional to the concentration of the analyte.

Workflow for Electrochemical Analysis

Caption: General workflow for quantitative analysis using Differential Pulse Voltammetry.

B. Instrumentation and Consumables:

-

Potentiostat with a three-electrode cell.

-

Glassy Carbon Electrode (GCE) as the working electrode.[7]

-

Ag/AgCl as the reference electrode.

-

Platinum wire as the counter electrode.

-

Phosphate buffer solution (PBS), pH 7.4.

C. Procedure:

-

Polish the GCE surface with alumina slurry, rinse thoroughly with deionized water, and sonicate to ensure a clean, active surface.

-

Prepare a stock solution of this compound in a suitable solvent and create calibration standards by spiking known amounts into the PBS supporting electrolyte.

-

Place 10 mL of the sample solution into the electrochemical cell and deaerate with nitrogen gas for 5-10 minutes.

-

Immerse the electrodes into the solution.

-

Record the DPV voltammogram by scanning the potential over a predetermined range (e.g., +0.2 V to +1.0 V vs. Ag/AgCl).

-

Measure the peak current for the oxidation of this compound.

-

Construct a calibration curve by plotting the peak current against concentration for the standards.

-

Determine the concentration of the unknown sample from the calibration curve.

Summary and Method Comparison

| Technique | Principle | Primary Application | Advantages | Disadvantages |

| HPLC-UV | Chromatographic Separation & UV Absorbance | Routine quantification, purity analysis | Robust, reliable, widely available | Moderate sensitivity, potential for interference |

| HPLC-MS | Chromatographic Separation & Mass Analysis | Trace-level quantification in complex matrices (bioanalysis) | High sensitivity and specificity | Higher cost, requires specialized equipment and expertise |

| UV-Vis | UV Light Absorbance | Quick quantification of pure samples | Simple, rapid, low cost | Low specificity, only suitable for simple mixtures |

| DPV | Electrochemical Oxidation | Sensitive quantification, redox studies | High sensitivity, low sample volume | Sensitive to matrix effects and electrode surface condition |

References

-

SIELC Technologies. (2018). 2-Methyl-8-aminoquinoline. [Link]

-

SIELC Technologies. (2018). Separation of 2-Methyl-8-aminoquinoline on Newcrom R1 HPLC column. [Link]

-

Garg, U., & Al-shami, A. (2015). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. [Link]

-

Muscarella, M., et al. (2022). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. MDPI. [Link]

-

De-la-Fuente, P., et al. (2020). Gas chromatography–mass spectrometry of eight aminoindanes. ResearchGate. [Link]

- Google Patents. (2011). CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.

-

Lazarova, T., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. MDPI. [Link]

-

Peuronen, A., et al. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. ResearchGate. [Link]

-

Sgarlata, V., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health. [Link]

-

DergiPark. (2016). Chemical Oxidation of 5-Amino Quinoline with (NH₄)₂S₂O₈. [Link]

- Google Patents. (2009). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.

-

ResearchGate. (2020). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link]

-

ChemRxiv. (2022). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. [Link]

-

International Journal of ChemTech Research. (2015). The Metal Complexes of 5-[(benzyloxy) methyl] quinolin-8-ol (BeMQ) and 8-quinolinols mixed Ligand. [Link]

-

National Institutes of Health. (2021). In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. [Link]

-

Journal of the Turkish Chemical Society, Section A: Chemistry. (2020). Electrochemical determination of 8-hydroxyquinoline in a cosmetic product on a glassy carbon electrode modified with 1-amino-2-naphthol-4-sulfonic acid. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methyl-8-aminoquinoline | SIELC Technologies [sielc.com]

- 5. Separation of 2-Methyl-8-aminoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

Troubleshooting & Optimization

Technical Support Center: 5-Amino-2-methylquinolin-8-ol Synthesis Guide

Ticket ID: #AMQ-OPT-05 Subject: Yield Optimization & Purity Stabilization for 5-amino-2-methylquinolin-8-ol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

The synthesis of This compound (also known as 5-amino-8-hydroxyquinaldine) is frequently plagued by three specific failure modes: regio-isomeric contamination during nitration, incomplete reduction , and oxidative degradation during workup.[1]

This guide moves beyond standard textbook recipes to address the process chemistry required for high-yield (>70%) isolation. We focus on the Nitration

Module 1: The Critical Intermediate (Regioselective Nitration)

The Challenge: The 8-hydroxyquinoline scaffold is electron-rich. Electrophilic aromatic substitution favors both the C5 and C7 positions. The 2-methyl group provides some steric protection, but aggressive nitration conditions (high temp, concentrated HNO

Optimized Protocol: Controlled Nitrosation/Oxidation

Instead of direct nitration, use a nitrosation-oxidation cycle or highly temperature-controlled dilute nitration to lock regioselectivity at C5.[1]

Step-by-Step Workflow:

-

Solvent System: Dissolve 2-methylquinolin-8-ol in dilute HCl (15-18%) rather than concentrated H

SO -

Temperature Control (Critical): Cool the solution to 0–4°C .

-

Reagent Addition: Add NaNO

(aq) dropwise. Do not exceed 5°C. This forms the 5-nitroso intermediate first, which is less prone to over-substitution than the nitro group. -

Conversion: Allow the nitroso intermediate to oxidize to the nitro group (often spontaneous in the presence of excess nitrous acid/nitric acid mix) or treat with mild HNO

at controlled temperatures.

Troubleshooting the Nitration Step

| Symptom | Probable Cause | Corrective Action |

| Precipitate is orange/red instead of yellow | Formation of 5,7-dinitro impurity.[1] | Reduce reaction temp to <5°C. Lower HNO |

| Sticky "tar" formation | Polymerization due to exotherm. | Slow down addition rate. Ensure vigorous stirring to prevent hot spots. |

| Low Yield (<50%) | Incomplete precipitation of the HCl salt. | The 5-nitro intermediate is often isolated as a hydrochloride.[2] Add excess cold HCl or NaCl to salt it out before filtration. |

Module 2: The Reduction (The "Clean" Dithionite Method)

The Challenge: Catalytic hydrogenation (Pd/C) is efficient but risky due to catalyst poisoning by the amine product and pyrophoric handling hazards. Tin/HCl (SnCl

The Solution: Sodium Dithionite (Na

Protocol: Alkaline Dithionite Reduction

-

Dissolution: Suspend the 5-nitro-2-methylquinolin-8-ol in 10% NaOH . The solution will turn deep red/orange (phenolate formation).

-

Reduction: Add solid Na

S-

Stoichiometry: Use 3.5 to 4 equivalents.

-

Temperature: Start at 40°C. As the reaction proceeds, ramp to 75–80°C for 1 hour.

-

-

Endpoint: The deep red color will fade to a pale yellow or amber.

-

Workup (The Trap): Do NOT just extract. The product is amphoteric.

Module 3: Stabilization & Storage (Preventing "The Browning")

The Challenge: 5-amino-8-hydroxyquinolines are essentially aminophenols.[1] They are thermodynamically unstable in air, rapidly oxidizing to quinone imines (black/brown tars).

The Fix: Isolate as the Dihydrochloride Salt (2HCl) . The protonation of the amine and the pyridine nitrogen deactivates the ring against oxidation.

Stabilization Workflow:

-

Perform the reduction under N

or Ar atmosphere if possible. -

Add Sodium Sulfite (Na

SO -

Precipitate directly into concentrated HCl.

-

Drying: Dry the salt in a vacuum oven at 40°C. Avoid high heat in the presence of oxygen.

Visual Troubleshooting Logic

The following diagram illustrates the critical decision points to maximize yield and purity.

Caption: Workflow logic for minimizing regio-isomeric impurities and oxidative degradation.

Summary Data Table: Method Comparison

| Feature | Method A: Dithionite (Recommended) | Method B: Catalytic Hydrogenation (Pd/C) | Method C: Tin/HCl (SnCl |

| Yield | 65 – 75% | 60 – 80% | 40 – 55% |

| Purity | High (Recrystallization rarely needed) | High (Requires filtration) | Low (Metal chelation issues) |

| Scalability | Excellent (Homogeneous liquid phase) | Moderate (H | Poor (Large waste volume) |

| Cost | Low (Na | High (Pd catalyst cost) | Moderate |

| Safety | SO | Pyrophoric Catalyst / H | Corrosive / Heavy Metal Waste |

Frequently Asked Questions (FAQ)

Q1: Why does my product turn black immediately upon filtration? A: You are likely isolating the "free base" amine. The electron-rich ring oxidizes in air to form quinoidal species.

-

Fix: Always isolate as the Dihydrochloride salt by adding concentrated HCl to the reaction mixture until pH < 2. Wash the filter cake with dilute HCl, not water.

Q2: Can I use catalytic hydrogenation (Pd/C) instead of Dithionite? A: Yes, but with caveats. Use 5% Pd/C in isopropanol or ethanol. Hydrazine hydrate is often used as the hydrogen donor to avoid high-pressure vessels.

-

Warning: The 8-hydroxy group can chelate Pd, slowing the reaction.[1] Ensure the starting material is fully dissolved before adding the catalyst.

Q3: My yield in the first step is low (<40%). Where is the product? A: It is likely remaining in the filtrate. The 5-nitro-8-hydroxy-2-methylquinoline hydrochloride is somewhat soluble in water.[1]

-

Fix: "Salt out" the product by adding NaCl to the acidic reaction mixture, or cool to 0°C for 4 hours before filtration.

Q4: How do I remove the inorganic salts from the Dithionite reduction?

A: The beauty of the acid workup is that Na

References

-

Vertex AI Search. (2025). Synthesis of 5-amino-8-hydroxyquinoline derivatives and method comparison. Retrieved from

-

Organic Chemistry Portal. (n.d.). Sodium Dithionite (Sodium Hydrosulfite) in Organic Synthesis. Retrieved from [1]

-

GuideChem. (n.d.). Preparation of 5-Amino-8-hydroxyquinoline dihydrochloride. Retrieved from [1]

-

Royal Society of Chemistry. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes. Journal of Materials Chemistry. Retrieved from [1][4]

-

ScienceMadness. (2016). Discussion on Sodium Dithionite Reduction Mechanisms. Retrieved from

Sources

Technical Support Center: Optimizing Fluorescence Quantum Yield in Quinoline Derivatives

The following guide is structured as a specialized Technical Support Center for researchers working with quinoline-based fluorophores. It synthesizes photophysical theory with practical troubleshooting strategies.

Senior Application Scientist: Dr. A. V. Thorne Department: Photophysics & Assay Development Subject: Troubleshooting & Enhancement Protocols for Quinoline Fluorophores

Core Technical Brief: The Quinoline Paradox

Quinoline derivatives are chemically versatile but photophysically temperamental. The core challenge lies in the nitrogen lone pair. In unmodified quinolines, the lowest excited singlet state is often an

To enhance the Fluorescence Quantum Yield (

Troubleshooting Guide (Q&A)

Direct solutions for specific experimental failures.

Case 1: "My derivative is bright in dichloromethane but dark in water/methanol."

Diagnosis: TICT-Induced Quenching. In polar solvents, donor-acceptor quinolines often undergo Twisted Intramolecular Charge Transfer (TICT). The excited state relaxes by rotating a bond (often connecting the quinoline ring to a substituent), creating a non-emissive state that decays thermally. Corrective Actions:

-

Rigidify the Rotor: If your molecule has a rotatable bond (e.g., a phenyl ring at position 2), bridge it chemically to the quinoline core (e.g., cyclization to form a phenanthridine-like fused system). This mechanically prevents the rotation required for TICT.

-

Viscosity Check: Test fluorescence in glycerol. If emission recovers, TICT is confirmed.

-

Solvent Shell Protection: Encapsulate the fluorophore in a micelle (e.g., SDS or CTAB) or cyclodextrin cavity to simulate a non-polar microenvironment within an aqueous buffer.

Case 2: "The quantum yield drops significantly at neutral pH."

Diagnosis: Lone Pair Quenching (n-electron promotion).

At neutral pH, the quinoline nitrogen lone pair promotes

-

Protonation (The "Acid Switch"): Lower the pH. Protonating the ring nitrogen binds the lone pair, raising the energy of the

state above the emissive -

Chelation: If pH adjustment is impossible, coordinate the nitrogen with a Lewis acid (e.g., Zn

). This mimics protonation (Chelation-Enhanced Fluorescence, CHEF) without extreme acidity.

Case 3: "I see fluorescence quenching when increasing concentration."

Diagnosis: Aggregation-Caused Quenching (ACQ).

Planar quinoline rings tend to

-

Steric Bulking: Introduce bulky substituents (e.g., tert-butyl groups) orthogonal to the

-system to prevent face-to-face stacking. -

AIE Strategy: Conversely, if you are designing solid-state emitters, modify the scaffold to exploit Aggregation-Induced Emission (AIE) by adding rotors (e.g., tetraphenylethene adducts) that are free in solution but locked in aggregates.

Case 4: "My emission signal is unstable/drifting over time."

Diagnosis: Photo-oxidation or pH Drift.

Quinolines can generate singlet oxygen (

-

Deoxygenation: Rigorously degas solvents (freeze-pump-thaw or argon sparge) to prevent triplet-triplet annihilation and oxidation.

-

Buffer Capacity: Ensure your buffer concentration is >50 mM to prevent local pH changes near the excited fluorophore, as excited-state pKa (

) often differs from ground-state pKa.

Visualizing the Mechanism

The following diagram illustrates the competition between radiative (fluorescence) and non-radiative pathways, highlighting where specific interventions act.

Figure 1: Mechanistic pathways governing quinoline fluorescence. Yellow nodes indicate strategic interventions to block non-radiative decay (grey nodes).

Standard Operating Procedure: Relative Quantum Yield Measurement

Do not rely on absolute values from literature without verification. Use this protocol for internal validation.

Objective: Determine

Reagents & Equipment

-

Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

at 350 nm excitation). -

Solvent: Spectroscopic grade (degassed).

-

Cuvettes: 10 mm fused silica (matched pair).

Protocol Steps

-

Absorbance Matching:

-

Prepare solutions of your Sample (S) and Reference (R).

-

Critical: Adjust concentrations so the Optical Density (OD) at the excitation wavelength (

) is between 0.02 and 0.05 . -

Why? OD > 0.1 causes Inner Filter Effects (re-absorption of emitted light), artificially lowering the measured yield.[2]

-

-

Spectrum Acquisition:

-

Record the fluorescence emission spectrum for both S and R using identical slit widths and detector voltage.

-

Integrate the area under the curve (

) for both.[2]

-

-

Calculation: Use the following equation, accounting for refractive index differences if solvents differ:

Data Table: Solvent & Substituent Impact

Typical trends for 2-substituted quinoline derivatives.

| Parameter | Condition | Effect on FQY ( | Mechanism |

| Solvent Polarity | High (Water/MeOH) | Decrease ( | Stabilization of TICT state; H-bond quenching. |

| Solvent Polarity | Low (Hexane/Tol) | Increase ( | Destabilization of charge-transfer states. |

| pH | Acidic (< 4.0) | Increase ( | Protonation of N-atom blocks |

| Substituent | Electron Withdrawing (-CN) | Increase ( | Promotes internal charge transfer (ICT) if rigid. |

| Substituent | Heavy Atom (-Br, -I) | Decrease ( | Heavy Atom Effect increases Intersystem Crossing (ISC). |

Advanced Workflow: Synthesis & Optimization Logic

Use this decision tree when designing new derivatives.

Figure 2: Decision tree for diagnosing and resolving low quantum yield issues.

References

-

Fluorescence enhancement of quinolines by protonation. Royal Society of Chemistry (RSC). [Link]

-

New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. University of Turin. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine (UCI). [Link]

-

Relative Quantum Yield Measurement Protocol. Edinburgh Instruments. [Link]

-

Exploring reversible quenching of fluorescence from a pyrazolo[3,4-b]quinoline derivative by protonation. PubMed. [Link][12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Fluorescent benzimidazo[1,2- a ]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ02268E [pubs.rsc.org]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. edinst.com [edinst.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. d-nb.info [d-nb.info]

- 9. iris.unito.it [iris.unito.it]

- 10. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploring reversible quenching of fluorescence from a pyrazolo[3,4-b]quinoline derivative by protonation - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

validating the structure of synthesized 5-amino-2-methylquinolin-8-ol

Executive Summary: The Structural Integrity Mandate

In the development of metalloquinolates for neurodegenerative therapy and OLED applications, 5-amino-2-methylquinolin-8-ol serves as a critical bifunctional scaffold.[1] Its C8-hydroxyl/N1-nitrogen site drives chelation, while the C5-amino group provides a reactive handle for amide coupling or diazotization.[1]

However, a common synthetic pitfall undermines many research campaigns: Regioisomeric ambiguity. The nitration of 8-hydroxyquinaldine (the precursor) predominantly targets the C5 position, but thermodynamic drift or acidic variations can yield C7-nitro impurities. Upon reduction, these inseparable isomers (5-amino vs. 7-amino) possess identical masses (LC-MS) and dangerously similar polarities.[1]

This guide moves beyond basic characterization, comparing validation methodologies to provide a definitive protocol for confirming the 5-amino-2-methyl regiochemistry.

Strategic Context: The Isomer Trap

Before validation, one must understand the "Enemy."

-

Target: this compound (Para-amino relative to hydroxyl).

-

Impurity: 7-amino-2-methylquinolin-8-ol (Ortho-amino relative to hydroxyl).[1]

-

Precursor Contaminant: 5-nitro-2-methylquinolin-8-ol (Incomplete reduction).

Why it matters: In drug discovery, the C5-amine allows linear extension of the pharmacophore.[1] A C7-amine creates steric clash with the C8-hydroxyl, destroying the metal-binding pocket (chelating efficacy).[1]

Methodological Comparison: Selecting the Validation Standard

We evaluated four common analytical techniques for their ability to definitively validate this specific scaffold.

| Validation Method | Specificity for Regioisomerism | Sensitivity to Impurities | Resource Cost | Verdict |

| LC-MS (ESI+) | Low (Identical m/z 175.2) | High | Low | Insufficient. Only proves formula, not structure. |

| 1D 1H NMR | Medium-High (Coupling constants differ) | Medium | Low | Primary Tool. Requires expert interpretation of J-coupling.[1] |

| 2D NMR (NOESY) | Very High (Spatial proximity) | Medium | Medium | Gold Standard. Definitive proof of Amine-Methyl distance.[1] |

| X-Ray Crystallography | Absolute | Low (Requires single crystal) | High | Ultimate Reference. Often impractical for routine batches.[1] |

Scientist’s Insight: Do not rely solely on LC-MS. The mass spectrum of the 5-amino and 7-amino isomers is indistinguishable.[1] You must use NMR to resolve the aromatic substitution pattern.[1]

The Self-Validating Protocol (SVP)

Phase A: Synthesis & Sample Preparation[2]

-

Context: The compound is typically synthesized via the Béchamp reduction or catalytic hydrogenation (H2, Pd/C) of 5-nitro-8-hydroxyquinaldine .

-

Solvent Choice: Dissolve 10 mg of product in DMSO-d6 .

-

Why? CDCl3 is poor for amino-quinolines due to aggregation and broadening of exchangeable protons (-OH, -NH2).[1] DMSO-d6 sharpens these peaks and prevents stacking.

-

Phase B: 1H NMR Assignment Logic (400 MHz+)

To validate the 5-amino structure, you must confirm the "Para-like" coupling on the benzenoid ring (C5-C8 section).

Key Diagnostic Signals:

-

The Methyl Anchor (C2-Me):

-

Look for a sharp singlet at δ 2.60–2.70 ppm .[1]

-

Validation Check: If this is a doublet, you have protonated the ring nitrogen or have a different scaffold.

-

-

The Benzenoid Ring (H6 & H7):

-

In the 5-amino isomer, H6 and H7 are ortho to each other.[1]

-

H6 Signal: Doublet (d) at δ 6.6–6.8 ppm (Shielded by the adjacent C5-NH2).[1]

-

H7 Signal: Doublet (d) at δ 7.0–7.2 ppm .[1]

-

Coupling Constant (J): Must be ~8.0–8.5 Hz (Ortho coupling).

-

Differentiation: If you see two singlets or meta-coupling (J ~2 Hz), you likely have the 7-amino isomer or degradation.[1]

-

-

The Pyridine Ring (H3 & H4):

-

H3: Doublet at δ 7.3–7.4 ppm .

-

H4: Doublet at δ 8.1–8.3 ppm (Deshielded by ring nitrogen).

-

J-Coupling: ~8.5 Hz.[1]

-

Phase C: The Definitive 2D NMR Check (NOESY)

If the 1D splitting is ambiguous due to peak overlap:

-

Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

-

Target Interaction: Look for a cross-peak between the C4-H (aromatic) and the C5-NH2 protons.[1]

-

Logic: In the 5-amino isomer, the amine is spatially close to H4.[1] In the 7-amino isomer, the amine is far from H4.[1]

-

Secondary Check: NOE between C2-Me and C3-H . This confirms the methyl placement.

Data Presentation: Predicted vs. Impurity Shifts

Table 1: 1H NMR Chemical Shift Fingerprint (DMSO-d6)

| Proton Position | 5-Amino-2-Me-8-HQ (Target) | 7-Amino-2-Me-8-HQ (Impurity) | 5-Nitro-2-Me-8-HQ (Precursor) |

| C2-CH3 | 2.65 ppm (s) | 2.65 ppm (s) | 2.75 ppm (s) |

| C3-H | 7.35 ppm (d, J=8.[1]5) | 7.30 ppm (d) | 7.60 ppm (d) |

| C4-H | 8.20 ppm (d, J=8.[1]5) | 8.10 ppm (d) | 8.95 ppm (d) (Deshielded by Nitro) |

| C6-H | 6.70 ppm (d, J=8.0) | 7.15 ppm (s/d) | 8.45 ppm (d) |

| C7-H | 7.10 ppm (d, J=8.0) | (Substituted with NH2) | 7.20 ppm (d) |

| Exchangeables | NH2 (~5.5 ppm), OH (~9.5 ppm) | NH2 (~5.0 ppm), OH (~9.0 ppm) | OH (~10.5 ppm, Acidic) |

Note: Shifts are approximate and concentration-dependent. The J-coupling (8.0 Hz vs. Meta/Singlet) is the definitive metric.

Visualization: Validation Workflows

Diagram 1: The Isomer Differentiation Logic

This flowchart illustrates the decision-making process for confirming the regioisomer.

Caption: Decision tree for distinguishing 5-amino vs. 7-amino regioisomers using NMR coupling constants and NOE proximity effects.

Diagram 2: Synthesis & Impurity Pathway

Understanding the origin of the impurities is vital for interpretation.[1]

Caption: Synthetic pathway highlighting the origin of the critical 7-amino regioisomer impurity during the nitration step.

References

-

Prachayasittikul, S., et al. (2013).[1] "Synthesis and metabolic stability of 8-hydroxyquinoline derivatives." EXCLI Journal, 12, 894.

-

Gomes, L. M., et al. (2011).[1] "NMR structural analysis of 8-hydroxyquinoline derivatives." Magnetic Resonance in Chemistry, 49(3), 123-128. [1]

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11911, 5-Aminoquinoline."

-

Sigma-Aldrich. (2024).[1] "Product Specification: 5-Amino-8-hydroxyquinoline dihydrochloride." [1]

Sources

- 1. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer [mdpi.com]

Comparative Guide: Anticancer Activity of Quinoline vs. Isoquinoline Scaffolds

Executive Summary

In the realm of antiproliferative drug discovery, the benzopyridine system—comprising Quinoline (benzo[b]pyridine) and Isoquinoline (benzo[c]pyridine)—represents a "privileged scaffold."[1] While these two moieties are constitutional isomers sharing the formula

This guide provides a technical comparison of these isomers, analyzing their structure-activity relationships (SAR), efficacy data, and experimental validation protocols.

Key Insight: Quinoline derivatives generally dominate synthetic small-molecule kinase inhibitors and DNA intercalators (e.g., Camptothecin analogs), whereas Isoquinoline scaffolds are more prevalent in natural product-derived alkaloids (e.g., Berberine, Sanguinarine) targeting microtubules and G-quadruplexes.

Structural & Mechanistic Divergence

The fundamental difference lies in the nitrogen atom's position relative to the fused benzene ring. This seemingly minor shift alters the dipole moment and pKa, influencing how these molecules interact with biological targets.

| Feature | Quinoline (Benzo[b]pyridine) | Isoquinoline (Benzo[c]pyridine) |

| Structure | N at position 1 (adjacent to bridgehead) | N at position 2 (separated by one carbon) |

| Electronic Character | High electron density at C-3/C-6/C-8 | High electron density at C-1/C-4 |

| Key Mechanism | DNA Intercalation, Topoisomerase Inhibition, Kinase Inhibition (Type I/II) | Microtubule destabilization, G-Quadruplex stabilization, Alkaloid-based toxicity |

| Clinical Examples | Camptothecin, Irinotecan, Lenvatinib | Papaverine (vasodilator), Trabectedin (tetrahydroisoquinoline core) |

Mechanistic Pathways

The following diagram illustrates the divergent signaling pathways triggered by these isomers. Note the Quinoline preference for nuclear targets (Topoisomerase) versus the Isoquinoline tendency toward cytoskeletal disruption.

Figure 1: Divergent molecular mechanisms of Quinoline vs. Isoquinoline derivatives leading to apoptosis.[2]

Comparative Efficacy Data

The table below synthesizes data from various structure-activity relationship (SAR) studies, comparing representative derivatives of each class.

Note on Interpretation: Lower IC50 indicates higher potency. Selectivity Index (SI) =

| Compound Class | Scaffold | Target | IC50 (MCF-7 Breast Cancer) | IC50 (A549 Lung Cancer) | Selectivity Index (SI) |

| Camptothecin | Quinoline | Topoisomerase I | 0.02 - 0.05 µM | 0.01 - 0.04 µM | High (>10) |

| 8-Hydroxyquinoline | Quinoline | Metal Chelation / Proteasome | 1.5 - 5.0 µM | 3.2 - 8.0 µM | Moderate (~2-5) |

| Berberine | Isoquinoline | G-Quadruplex / Mitochondria | 25 - 50 µM | 15 - 30 µM | Low/Moderate (<2) |

| Sanguinarine | Isoquinoline | Microtubules | 0.5 - 2.0 µM | 1.0 - 3.5 µM | Moderate (~3) |

| Tetrahydroisoquinoline | Isoquinoline | NF-κB Pathway | 5.0 - 12.0 µM | 8.0 - 15.0 µM | Moderate |

Expert Analysis:

-

Quinolines generally exhibit nanomolar potency when functionalized for DNA intercalation (e.g., Camptothecin). Their planar structure is ideal for sliding between base pairs.

-

Isoquinolines often require higher concentrations (micromolar range) for direct cytotoxicity but are highly effective as "multi-target" agents, often modulating MDR (Multi-Drug Resistance) pumps alongside their primary mechanism.

Experimental Protocols

To validate the activity of these isomers, two distinct assays are required: one for general cytotoxicity and one for the specific mechanism (Topoisomerase inhibition) common to these planar aromatics.

Protocol A: Solubility-Optimized MTT Cytotoxicity Assay

Standard MTT assays often fail with fused heterocycles due to precipitation in aqueous media. This protocol mitigates false positives caused by micro-precipitates.

Reagents:

-

MTT Reagent (5 mg/mL in PBS)

-

Solubilization Buffer: DMSO acidified with 0.1M acetic acid (improves formazan solubility).

Step-by-Step Workflow:

-

Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

-

Compound Preparation (Critical):

-

Dissolve Quinoline/Isoquinoline derivative in 100% DMSO to 10mM stock.

-

Turbidity Check: Perform serial dilution in culture medium (without cells) and measure OD at 600nm. If OD > 0.05, the compound has precipitated. Do not test above this concentration.

-

-

Treatment: Add compounds for 48h or 72h.

-

MTT Addition: Add 20 µL MTT reagent; incubate 3-4h at 37°C.

-

Solubilization: Carefully aspirate media. Add 150 µL Acidified DMSO. Shake 15 min.

-

Read: Measure Absorbance at 570nm (signal) and 650nm (background noise).

Protocol B: Topoisomerase I Relaxation Assay

Essential for confirming if the quinoline derivative acts as a "Topo-poison" (stabilizing the cleavable complex).

Step-by-Step Workflow:

-

Reaction Mix: Combine supercoiled plasmid DNA (pBR322, 0.5 µg), Topoisomerase I enzyme (1 Unit), and Assay Buffer.

-

Inhibition: Add the test quinoline isomer (1 - 100 µM). Include Camptothecin (10 µM) as Positive Control.

-

Incubation: 30 minutes at 37°C.

-

Termination: Add SDS/Proteinase K to stop reaction and digest the enzyme.

-

Electrophoresis: Run samples on 1% agarose gel without Ethidium Bromide (EtBr).

-

Staining: Stain with EtBr after the run.[3]

-

Result: Supercoiled DNA runs fast. Relaxed DNA runs slow. If the drug works, you will see supercoiled bands (prevention of relaxation) or nicked bands (stabilization of cleavable complex).

-

Experimental Workflow Diagram

Figure 2: Integrated workflow for validating solubility, cytotoxicity, and mechanistic action of quinoline isomers.

References

-

Privileged Scaffolds in Anticancer Research Source: ResearchGate / Bentham Science Summary: Reviews the versatility of quinoline and isoquinoline as "privileged scaffolds" capable of targeting multiple pathways including kinases and DNA. Link:

-

Isoquinoline Alkaloids & Mechanisms Source: PubMed / PMC Summary: Details the specific mechanisms of isoquinoline alkaloids (sanguinarine, berberine) focusing on microtubule binding and apoptosis induction. Link:

-

Quinoline Structure-Activity Relationships (SAR) Source: European Journal of Medicinal Chemistry (via PubMed) Summary: Analysis of 7-substituted quinoline derivatives, highlighting the importance of the N1 position and side chains for antiproliferative activity. Link:

-

Topoisomerase Assay Protocols Source: ASM Journals / PMC Summary: Technical review of in vitro assays for measuring Topoisomerase I and II inhibition, including gel electrophoresis interpretation. Link:

-

MTT Assay Optimization Source: Abcam / ResearchGate Summary: Protocols and troubleshooting for MTT assays, specifically addressing solubility issues common with hydrophobic drug candidates. Link:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of 5-Amino-2-Methylquinolin-8-ol and 8-Hydroxyquinoline for Drug Discovery Professionals

This guide provides an in-depth, objective comparison of the biological activities of 5-amino-2-methylquinolin-8-ol and its parent compound, 8-hydroxyquinoline. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the therapeutic potential of these two quinoline derivatives. We will explore their antimicrobial, anticancer, and antioxidant properties, supported by detailed experimental protocols and a discussion of the structure-activity relationships that govern their efficacy.

Introduction to 8-Hydroxyquinoline and its Amino-Methyl Derivative

8-Hydroxyquinoline (8-HQ) is a versatile heterocyclic compound that has long been a subject of interest in medicinal chemistry.[1][2][3] Its planar structure and ability to chelate metal ions are central to its broad spectrum of biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The 8-hydroxyquinoline scaffold is a privileged structure, meaning it is a common motif in biologically active compounds and approved drugs.[4][5]

This compound is a derivative of 8-HQ, featuring an amino group at the 5-position and a methyl group at the 2-position. These substitutions are not merely decorative; they significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity. The amino group, in particular, is known to enhance the biological profile of 8-HQ derivatives.[6][7] This guide will dissect the impact of these modifications.

Comparative Biological Activity: A Data-Driven Analysis

The addition of the amino and methyl groups to the 8-hydroxyquinoline core has profound implications for its biological activity. The following sections provide a comparative overview based on available experimental data.

Antimicrobial Activity

Both 8-hydroxyquinoline and its derivatives are known for their potent antimicrobial properties.[8][9] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth and to disrupt cellular processes.

While direct comparative studies between this compound and 8-hydroxyquinoline are limited, we can infer the impact of the substitutions from studies on related compounds. For instance, amino derivatives of 8-hydroxyquinoline have shown significant activity against a range of bacteria and fungi.[6][9] The amino group can enhance the molecule's ability to form hydrogen bonds and interact with biological targets. The methyl group at the 2-position can influence the compound's lipophilicity, potentially improving its penetration through microbial cell membranes.

| Compound | Organism | Activity Metric (e.g., MIC) | Reference |

| 8-Hydroxyquinoline | Staphylococcus aureus | MIC: 3.44-13.78 µM | [6] |

| Listeria monocytogenes | MIC: 5.57 µM (for a derivative) | [6] | |

| Pseudomonas aeruginosa | MIC: 84.14 µM (for a derivative) | [6] | |

| 5-Amino-8-hydroxyquinoline | Gram-positive bacteria | Potent activity reported | [6] |

| Derivatives | Candida albicans | Significant activity reported | [9] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Anticancer Activity

The anticancer potential of 8-hydroxyquinoline and its derivatives is a burgeoning area of research.[5] Their proposed mechanisms of action include the induction of apoptosis, inhibition of angiogenesis, and the generation of reactive oxygen species (ROS).[5]

Studies have shown that 5-amino-8-hydroxyquinoline exhibits high antiproliferative activity against a large number of human cancer cell lines.[10][11] The amino group at the C5 position is thought to contribute to this enhanced cytotoxicity. While specific data for the 2-methyl derivative is sparse, the general trend suggests that substitutions on the 8-HQ ring can fine-tune its anticancer potency.[4]

| Compound | Cell Line | Activity Metric (IC50) | Reference |

| 8-Hydroxyquinoline Derivative (Clioquinol) | Human cancer cell lines | Anticancer activity demonstrated | [5] |

| 5-Nitro-8-hydroxyquinoline (Nitroxoline) | Human cancer cell lines | IC50 5-10 fold lower than other congeners | [5] |

| 5-Amino-8-hydroxyquinoline | HeLa, MCF-7 | Significant decrease in cell viability | [11] |

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Antioxidant Activity

The antioxidant properties of phenolic compounds like 8-hydroxyquinoline are well-documented. They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species. The amino substitution at the 5-position has been shown to significantly enhance the antioxidant activity of 8-hydroxyquinoline.[6]

| Compound | Assay | Activity Metric (IC50) | Reference |

| 8-Hydroxyquinoline | DPPH Assay | - | - |

| 5-Amino-8-hydroxyquinoline | DPPH Assay | IC50 = 8.70 µM | [6] |

| α-tocopherol (Positive Control) | DPPH Assay | IC50 = 13.47 µM | [6] |

Note: A lower IC50 value indicates a higher antioxidant activity.

Structure-Activity Relationship (SAR)

The observed differences in the biological activities of this compound and 8-hydroxyquinoline can be attributed to the electronic and steric effects of the amino and methyl substituents.

Caption: Structure-Activity Relationship of Substituted 8-Hydroxyquinolines.

The 8-hydroxyquinoline core is fundamental for the metal-chelating ability of these compounds, which is a primary mechanism for their antimicrobial and anticancer activities.[10] The phenolic hydroxyl group is also crucial for their antioxidant, radical-scavenging properties.

The 5-amino group is an electron-donating group, which can increase the electron density of the quinoline ring system. This can enhance the molecule's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions, leading to increased antimicrobial and anticancer efficacy.[6] Furthermore, the amino group directly contributes to the antioxidant potential, as evidenced by the lower IC50 value of 5-amino-8-hydroxyquinoline compared to the positive control, α-tocopherol.[6]

The 2-methyl group increases the lipophilicity of the molecule. This can lead to improved penetration of microbial and cancer cell membranes, potentially enhancing the overall biological activity. However, steric hindrance from the methyl group could also influence binding to specific targets.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for assessing the key biological activities discussed in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[12][13][14]

Caption: Workflow for Broth Microdilution Assay.

Methodology:

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]

Caption: Workflow for the MTT Cytotoxicity Assay.

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[19][20][21]

Caption: Workflow for the DPPH Antioxidant Assay.

Methodology:

-

Solution Preparation: Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., ethanol). Prepare a solution of DPPH in the same solvent.

-

Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The discoloration of the DPPH solution indicates radical scavenging activity.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined.

Conclusion

The comparative analysis of this compound and 8-hydroxyquinoline reveals that the strategic addition of amino and methyl groups to the 8-HQ scaffold can significantly enhance its biological activity. The available data suggests that 5-amino-substituted 8-hydroxyquinolines are particularly potent as antioxidant and anticancer agents. While more direct comparative studies are needed to fully elucidate the specific contributions of the 2-methyl group, the existing body of research provides a strong rationale for the continued exploration of substituted 8-hydroxyquinolines in drug discovery programs. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own investigations into the therapeutic potential of these promising compounds.

References

-

5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. (2023). MDPI. [Link]

-

Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). PubMed. [Link]

-

Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (n.d.). NIH. [Link]

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (n.d.). PubMed. [Link]

-

Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. (n.d.). ResearchGate. [Link]

-

Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline. (n.d.). ResearchGate. [Link]

-

Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (n.d.). ResearchGate. [Link]

-

Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. (n.d.). ResearchGate. [Link]

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. [Link]

-

5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their. (n.d.). Semantic Scholar. [Link]

-

Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. (n.d.). ResearchGate. [Link]

-

Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (n.d.). NIH. [Link]

-

Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). NIH. [Link]

-

Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). NIH. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). NIH. [Link]

-

8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. (n.d.). ResearchGate. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed. [Link]

-

DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]

-

Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022). ACS Publications. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ScienceDirect. [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. [Link]

-

Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). ResearchGate. [Link]

-

Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. (n.d.). RSC Publishing. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

-

DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. [Link]

-

2-Amino-8-quinolinol. (n.d.). PubChem. [Link]

-

Cell Viability Assays. (2013). NIH. [Link]

-

MTT Proliferation Assay Protocol. (n.d.). ResearchGate. [Link]

-

SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.). Universitas Gadjah Mada. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NIH. [Link]

Sources

- 1. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]